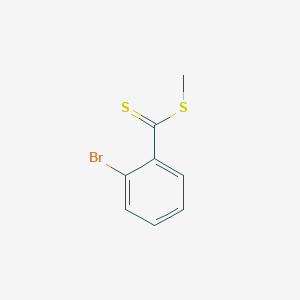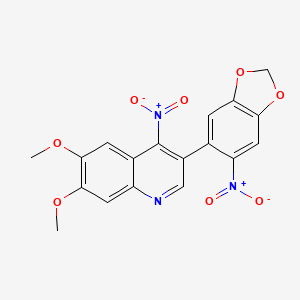
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline is a complex organic compound with the molecular formula C18H13N3O8 and a molecular weight of 399.31 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, nitro, and benzodioxole groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.
Comparación Con Compuestos Similares
Similar compounds to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline include:
6,7-Dimethoxy-4-anilinoquinolines: These compounds also possess a quinoline core with methoxy groups and have shown potent inhibitory activity against c-Met.
Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy): This compound is related to cabozantinib and has potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
669769-62-4 |
|---|---|
Fórmula molecular |
C18H13N3O8 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3 |
Clave InChI |
GRWXRGAIBNTVTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


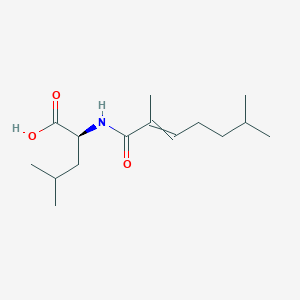
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
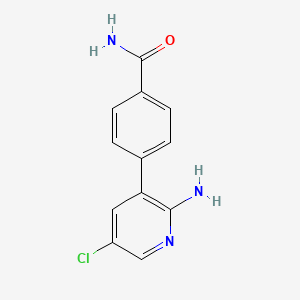
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
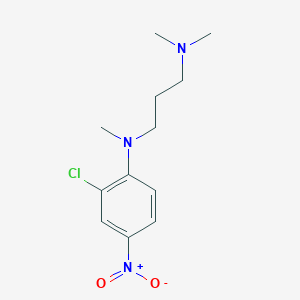

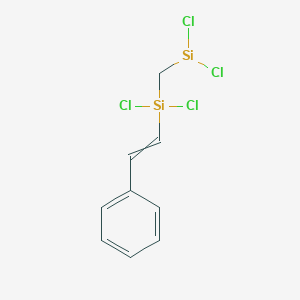
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
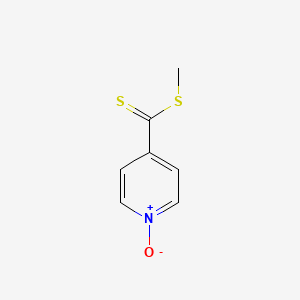
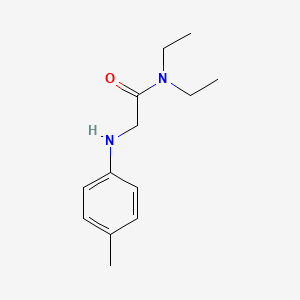
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
